L-Lysine, L-arginyl-L-lysyl- is a compound derived from the amino acids L-lysine and L-arginine. L-lysine is an essential amino acid important for protein synthesis, hormone production, and calcium absorption, while L-arginine plays a critical role in the synthesis of nitric oxide and is involved in various metabolic processes. The combination of these amino acids in the form of L-arginyl-L-lysyl- enhances their biological activities, particularly in promoting growth and metabolic functions.
L-lysine and L-arginine are naturally occurring amino acids found in various protein sources, including meat, dairy products, and legumes. The specific compound L-arginyl-L-lysyl- can be synthesized through chemical processes or enzymatic reactions in laboratory settings.
L-Lysine, L-arginyl-L-lysyl- belongs to the class of peptides known as dipeptides, which are formed by the linkage of two amino acids through peptide bonds. This compound can be classified under nutritional supplements due to its potential benefits in enhancing dietary protein quality and promoting growth in various biological systems.
The synthesis of L-lysine and its derivatives can be achieved through various methods, including:
Recent advancements have focused on optimizing microbial fermentation processes using organisms like Corynebacterium glutamicum, which can be genetically engineered to enhance the production of L-lysine through metabolic engineering techniques that improve ATP supply and NADPH regulation . This approach allows for more efficient production with reduced by-products.
The molecular structure of L-arginyl-L-lysyl- consists of two amino acid residues linked by a peptide bond. The general structure can be represented as:
The molecular formula for L-arginyl-L-lysyl- is with a molecular weight of approximately 286.33 g/mol. The specific arrangement of atoms contributes to its biochemical properties and interactions within biological systems.
L-arginyl-L-lysyl- can participate in various biochemical reactions, including:
The stability of L-arginyl-L-lysyl- under different pH levels and temperatures is crucial for its application in dietary supplements and pharmaceuticals. Studies have shown that the compound maintains its integrity under physiological conditions but may degrade under extreme conditions .
The mechanism by which L-arginyl-L-lysyl- exerts its effects primarily involves:
Research indicates that supplementation with L-arginyl-L-lysyl- can enhance serum levels of both amino acids, leading to improved metabolic outcomes . Additionally, studies show synergistic effects when both amino acids are administered together, particularly in enhancing osteoblast activity and promoting bone health .
L-arginyl-L-lysyl-, as a solid compound, typically appears as a white crystalline powder. It is soluble in water but may have varying solubility in organic solvents depending on the pH.
The compound exhibits stability under neutral pH but can hydrolyze under acidic or basic conditions. Its reactivity allows it to participate in various biochemical pathways essential for growth and metabolism.
Studies have demonstrated that dietary supplementation with L-lysine enhances protein quality and growth metrics in animal models, indicating its potential benefits for human health as well .
L-Lysine, L-arginyl-L-lysyl-, has several scientific applications:
The antagonistic relationship between L-lysine and L-arginine critically disrupts viral entry by competing for cellular transport systems. Herpesviruses (e.g., HSV-1, FHV-1) require L-arginine for initial adhesion and fusion with host cells due to their arginine-rich envelope glycoproteins. In vitro studies demonstrate that L-lysine competitively inhibits arginine uptake via cationic amino acid transporters (CATs), reducing viral internalization efficiency. For example, in feline herpesvirus type-1 (FHV-1) models, media depleted of arginine reduced viral replication by >95%, while supplemental lysine (200–300 µg/ml) in low-arginine environments (2.5 µg/ml) further suppressed replication by 34–54% [3]. This interference targets the adsorption phase of infection, where arginine-dependent viral glycoproteins mediate host-cell binding [1] [3].
Table 1: Impact of L-Arginine Concentration on FHV-1 Replication In Vitro
Arginine Concentration (µg/ml) | Supplemental L-Lysine (µg/ml) | Viral Replication (% of Control) | Significance |
---|---|---|---|
0 (Depleted) | 0 | <5% | p<0.001 |
2.5 | 0 | 122% | p<0.05 |
2.5 | 200 | 88% | p<0.01 |
2.5 | 300 | 66% | p<0.001 |
5.0 | 300 | 98% | NS |
Data derived from FHV-1–infected CRFK cells cultured in modified media [3].
L-lysine directly impedes viral structural integrity by disrupting capsid assembly. Herpesviruses utilize arginine-rich motifs in major capsid proteins (e.g., VP5 in HSV-1) for conformational stability during nucleocapsid formation. Competitive lysine binding:
In vivo studies report 49–63% reductions in herpes lesion incidence and accelerated healing due to aberrant capsid assembly, preventing viral maturation [2]. Retroviridae (e.g., HIV-1) similarly exhibit impaired Gag polyprotein processing under high lysine:arginine ratios, reducing virion yield by >40% [1].
Table 2: Lysine-Induced Capsid Protein Inhibition Across Virus Families
Virus Family | Target Protein | Function | Inhibition Efficiency | Key Mechanism |
---|---|---|---|---|
Herpesviridae (HSV-1) | VP5 | Nucleocapsid assembly | ~53% | Arginine tRNA depletion |
Retroviridae (HIV-1) | Gag-Pol | Polyprotein cleavage | 41–45% | Misincorporation into CA domain |
Herpesviridae (FHV-1) | Glycoprotein B | Membrane fusion | 34–54% | Competitive transport blockade |
Efficiency metrics reflect reduction in functional protein synthesis or viral yield [1] [3].
Beyond direct competition, L-lysine upregulates host arginase enzymes, accelerating arginine catabolism. This depletes extracellular arginine pools essential for viral RNA/DNA synthesis:
Kinetic analyses show arginase induction reduces intracellular arginine by 60–75% within 24 hours, stalling viral genome replication. For FHV-1, this delays the eclipse phase (post-entry replication) by 8–12 hours and halves virion burst size [3]. Herpesviruses in latency are reactivated less frequently due to arginine scarcity, lowering recurrence rates by 27–63% long-term [1] [2].
Table 3: Arginase-Mediated Effects on Viral Replication Kinetics
Parameter | Control Conditions | High L-Lysine Conditions | Change | Significance |
---|---|---|---|---|
Intracellular Arginine (nM/µg protein) | 18.7 ± 2.1 | 6.8 ± 1.4 | -64% | p<0.001 |
Viral Genome Replication Rate (copies/h) | 420 ± 35 | 185 ± 28 | -56% | p<0.01 |
Virion Burst Size (per cell) | 850 ± 120 | 390 ± 85 | -54% | p<0.001 |
Data from CRFK cells infected with FHV-1 under arginase-induced catabolism [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1